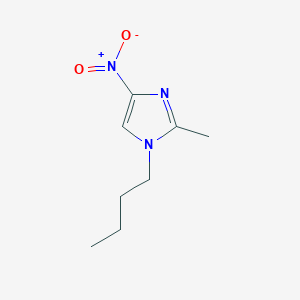
Benzanilida
Descripción general
Descripción
Benzanilide is an organic compound with the chemical formula C₆H₅C(O)NHC₆H₅ . It is a white solid that is commercially available and can be synthesized by treating benzoic acid with aniline . Benzanilide is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Aplicaciones Científicas De Investigación
Benzanilide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Benzanilide is a bioactive compound that interacts with various targets in the body. It’s known that the position of the hydroxyl group in hydroxylated benzanilides, a class of chemicals that benzanilide belongs to, can dramatically determine different bio-activities .
Mode of Action
The mode of action of Benzanilide involves its interaction with these targets. For instance, in a DNA-PK inhibitor, the hydroxyl group is on the benzoyl segment, but it is on the aniline ring in a rotamase inhibitor . This suggests that Benzanilide may interact differently with its targets depending on the position of the hydroxyl group.
Biochemical Pathways
Benzanilide affects various biochemical pathways. The synthesis of bioactive benzanilides involves a regioselective c(sp2)–h hydroxylation strategy . This process demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields .
Result of Action
It’s known that hydroxylated benzanilides are used frequently in pharmaceuticals and agrochemicals . This suggests that Benzanilide may have significant molecular and cellular effects.
Action Environment
The action environment of Benzanilide refers to how environmental factors influence its action, efficacy, and stability. The synthesis of bioactive benzanilides demonstrates excellent regioselectivity, suggesting that the reaction may be influenced by both steric and electronic factors .
Análisis Bioquímico
Biochemical Properties
Benzanilide plays a significant role in biochemical reactions. It is involved in the synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy . This reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . The regioselectivity is controlled mainly by both steric and electronic factors .
Cellular Effects
It has been found that benzanilide fluorescence in non-polar solvents at room temperature involves three independent modes of emission
Molecular Mechanism
The molecular mechanism of Benzanilide involves a diversity-oriented synthesis via C(sp2)–H hydroxylation . Different regioselectivity was observed with Ru(II) and Pd(II) catalysts . The reaction demonstrates excellent regioselectivity, good tolerance of functional groups, and high yields . Computational investigations revealed that the regioselectivity was controlled mainly by both steric and electronic factors .
Temporal Effects in Laboratory Settings
The temporal effects of Benzanilide in laboratory settings have been studied using steady-state and time-resolved spectroscopic studies . These studies were performed at 298 and 77 K in various solvents . The results indicate that benzanilide fluorescence in non-polar solvents at room temperature involves three independent modes of emission .
Metabolic Pathways
Benzanilide is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a moderately basic compound based on its pKa
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzanilide can be synthesized through several methods:
Schotten-Baumann Reaction: This involves the reaction of aniline with benzoyl chloride in the presence of aqueous sodium hydroxide.
Regioselective C-H Hydroxylation: This method involves the use of ruthenium (II) or palladium (II) catalysts to achieve regioselective hydroxylation of benzanilides.
Industrial Production Methods: Industrial production of benzanilide often involves the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is scaled up by using larger quantities of aniline, benzoyl chloride, and sodium hydroxide, with appropriate safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Benzanilide undergoes various chemical reactions, including:
Oxidation: Benzanilide can be oxidized to form benzoic acid and aniline derivatives.
Reduction: Reduction of benzanilide can yield aniline and benzyl alcohol.
Substitution: Benzanilide can undergo substitution reactions, such as bromination, where the bromine atom is introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products:
Oxidation: Benzoic acid and aniline derivatives.
Reduction: Aniline and benzyl alcohol.
Substitution: Brominated benzanilides.
Comparación Con Compuestos Similares
- Acetanilide
- Benzamide
- N-ethyl-benzanilide
- N-benzyl-benzanilide
Propiedades
IUPAC Name |
N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKZLHKADLHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059096 | |
| Record name | N-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline] | |
| Record name | Benzanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000201 [mmHg] | |
| Record name | Benzanilide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-98-1 | |
| Record name | Benzanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK1B12366O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)








![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)


